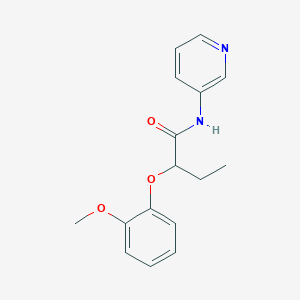![molecular formula C12H18ClNO2 B6122810 [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BAM is a synthetic molecule that is used as a tool to study the biochemical and physiological effects of various compounds on cells and tissues.
Mecanismo De Acción
[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride works by binding to specific molecules or receptors on the surface of cells. Once bound, [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride can be detected using fluorescent microscopy or other analytical techniques. The binding of [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride to specific molecules or receptors can be used to study the effects of various compounds on cells and tissues.
Biochemical and Physiological Effects:
[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. This makes it an ideal tool for studying the effects of various compounds on cells and tissues, as it does not interfere with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in lab experiments is its high selectivity and sensitivity. [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride can be used to label specific molecules or receptors on the surface of cells, which allows researchers to study the interactions between these molecules and other compounds. The main limitation of using [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is its cost, as it is a relatively expensive compound.
Direcciones Futuras
There are many future directions for the use of [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride in scientific research. One potential application is in the study of drug-receptor interactions, as [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride can be used to measure the binding affinity of drugs to specific receptors. Another potential application is in the study of cell signaling pathways, as [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride can be used to study the interactions between signaling molecules and their receptors. Additionally, [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride could be used in the development of new diagnostic tools for the detection of specific molecules or receptors on the surface of cells.
Métodos De Síntesis
The synthesis of [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methoxyphenol with 4-chlorobutyraldehyde in the presence of a base to form the intermediate compound 4-(2-methoxyphenoxy)but-2-en-1-al. This intermediate is then reacted with methylamine in the presence of a reducing agent to form [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride has been extensively used in scientific research as a tool to study the biochemical and physiological effects of various compounds on cells and tissues. [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is used to label specific molecules or receptors on the surface of cells, which allows researchers to study the interactions between these molecules and other compounds. [4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride is also used to study the effects of drugs on cells and tissues, as it can be used to measure the binding affinity of drugs to specific receptors.
Propiedades
IUPAC Name |
(E)-4-(2-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-5-6-10-15-12-8-4-3-7-11(12)14-2;/h3-8,13H,9-10H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPRIHWXAAAKTA-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CCOC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/COC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)
![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}acetamide](/img/structure/B6122790.png)
![4-sec-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122796.png)
![N-bicyclo[2.2.1]hept-2-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6122797.png)

![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)